Cis-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
Cis-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s stereochemistry, denoted by (3S,4R), indicates the specific spatial arrangement of its atoms, which is crucial for its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves stereoselective reactions to ensure the correct chiral configuration. One common method includes the use of chiral catalysts or chiral auxiliaries to guide the formation of the desired stereoisomer. The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective synthesis using advanced catalytic systems. These methods are designed to be cost-effective and efficient, ensuring high yields and minimal by-products. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cis-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Cis-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which Cis-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The compound’s chiral nature allows it to fit into specific active sites, modulating the activity of its molecular targets . The pathways involved can vary widely, from metabolic processes to signal transduction .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(3-Methoxyphenyl)-3-pyrrolidinecarboxylic acid: This compound shares a similar pyrrolidine core but has different substituents, which can alter its reactivity and applications.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another related compound with a pyrrole ring, used in different contexts due to its unique functional groups.
Uniqueness
What sets Cis-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid apart is its specific stereochemistry and functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug development and enzyme studies .
Properties
IUPAC Name |
(3S,4R)-4-methoxycarbonylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)5-3-8-2-4(5)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWAGXKOVLDPQH-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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